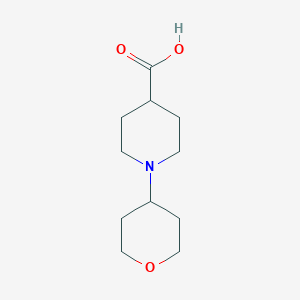

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid

Description

Historical Context and Discovery

The development of 1-tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid emerged from the broader historical context of heterocyclic chemistry advancement during the late twentieth and early twenty-first centuries. The compound was first catalogued in chemical databases in 2009, as evidenced by its initial creation date in PubChem records. This timing coincided with increased interest in hybrid heterocyclic systems that could combine the beneficial properties of multiple ring structures within a single molecular framework. The systematic exploration of tetrahydropyran derivatives gained momentum following recognition of their significance in carbohydrate chemistry and their utility as protecting groups in organic synthesis. Simultaneously, piperidine-based compounds were receiving renewed attention due to their prevalence in pharmaceutical applications and their role as versatile synthetic intermediates.

The discovery and characterization of this compound represented a logical progression in the systematic exploration of hybrid heterocyclic systems. Researchers recognized that combining the six-membered oxygen-containing tetrahydropyran ring with the six-membered nitrogen-containing piperidine ring could yield compounds with unique chemical and physical properties. The incorporation of a carboxylic acid functional group at the 4-position of the piperidine ring further enhanced the compound's versatility by providing a reactive handle for additional chemical modifications. This structural design reflected the growing understanding that multifunctional heterocyclic compounds could serve as privileged scaffolds for chemical synthesis and molecular recognition applications.

The compound's emergence in the chemical literature coincided with advances in synthetic methodologies that enabled efficient construction of complex heterocyclic systems. The development of reliable synthetic routes to tetrahydropyran-piperidine hybrid structures required sophisticated understanding of ring-forming reactions and selective functionalization strategies. Early synthetic approaches focused on sequential construction of the two ring systems, often beginning with readily available starting materials such as tetrahydropyran derivatives or piperidine precursors. The successful synthesis and characterization of this compound marked an important milestone in the systematic exploration of hybrid heterocyclic compounds.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties to encompass broader principles of structural design and chemical reactivity. The compound exemplifies the concept of hybrid heterocyclic systems, where two distinct ring systems are combined to create new molecular architectures with enhanced functionality. The tetrahydropyran component contributes conformational flexibility and unique electronic properties derived from the ring oxygen atom, while the piperidine component provides additional sites for chemical modification and introduces nitrogen-centered reactivity. This combination creates a molecular platform that can participate in diverse chemical transformations while maintaining structural stability.

Research has demonstrated that compounds containing both tetrahydropyran and piperidine structural elements exhibit unique binding properties and chemical reactivity profiles that distinguish them from their individual component systems. The spatial arrangement of the oxygen and nitrogen heteroatoms in this compound creates distinctive electronic environments that can participate in hydrogen bonding interactions and coordinate with metal centers. These properties have made the compound valuable for investigating fundamental principles of molecular recognition and chemical bonding in heterocyclic systems. The carboxylic acid functionality adds another dimension to the compound's chemical versatility by providing opportunities for amide formation, esterification, and metal coordination.

The conformational properties of this compound have attracted particular attention from computational chemists and structural biologists. Both the tetrahydropyran and piperidine rings adopt chair conformations under normal conditions, but the specific spatial relationship between these rings creates unique three-dimensional molecular geometries. The compound's conformational flexibility allows it to adopt multiple low-energy conformations, which can be important for molecular recognition processes and chemical reactivity. Studies of related tetrahydropyran-containing compounds have shown that the ring oxygen atom can participate in crucial hydrogen bonding interactions that stabilize specific conformational states.

The synthetic accessibility of this compound has made it an important model compound for developing new synthetic methodologies in heterocyclic chemistry. Researchers have used this compound to explore novel approaches to carbon-nitrogen bond formation, ring-closing reactions, and selective functionalization strategies. The presence of multiple reactive sites within the molecule provides opportunities for investigating regioselective and stereoselective chemical transformations. These studies have contributed to the development of general principles for controlling selectivity in complex heterocyclic systems and have informed the design of new synthetic strategies for related compounds.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) principles for naming complex heterocyclic compounds with multiple ring systems and functional groups. The compound's name reflects its structural complexity through a hierarchical naming system that identifies the principal functional group, the main heterocyclic framework, and the substituent groups. The piperidine ring serves as the parent structure due to the presence of the carboxylic acid functional group at the 4-position, which takes precedence in the naming hierarchy. The tetrahydropyran substituent is identified as a 1-tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom of the piperidine ring.

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to systematic naming of complex heterocyclic structures. In some chemical databases and literature sources, the compound is referred to using the oxane nomenclature system, where tetrahydropyran is called oxane, resulting in the name 1-(oxan-4-yl)piperidine-4-carboxylic acid. This alternative naming convention reflects the 2013 IUPAC preference for oxane as the systematic name for tetrahydropyran, although both terms remain in common usage. The molecular formula C₁₁H₁₉NO₃ provides a concise representation of the compound's atomic composition, indicating the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Structural identification of this compound relies on multiple analytical techniques that provide complementary information about molecular connectivity and spatial arrangement. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton and carbon-13 spectra providing detailed information about the chemical environments of individual atoms within the molecule. The compound's spectroscopic signature includes characteristic resonances for the tetrahydropyran methylene protons, the piperidine ring protons, and the carboxylic acid functionality. Mass spectrometry provides additional structural confirmation through molecular ion peaks and fragmentation patterns that are consistent with the proposed structure.

The compound exists in equilibrium between multiple conformational isomers due to the conformational flexibility of both ring systems. Computational studies have provided insight into the relative energies and populations of different conformational states, revealing that the compound preferentially adopts conformations that minimize steric interactions between the two ring systems while maintaining favorable electronic interactions. X-ray crystallographic studies of related compounds have confirmed the predicted conformational preferences and have provided precise structural parameters for the tetrahydropyran-piperidine linkage. These structural studies have been essential for understanding the compound's chemical reactivity and for guiding the design of synthetic strategies.

Table 1: Structural Parameters of this compound

Position within Chemical Classification Systems

The classification of this compound within established chemical taxonomy systems reflects its multifaceted structural features and chemical properties. The compound belongs to the broad category of heterocyclic compounds, specifically those containing both oxygen and nitrogen heteroatoms within separate ring systems. Within the more specific classification of six-membered heterocycles, the compound occupies a unique position as a hybrid system that combines characteristics of both pyran and piperidine derivatives. This dual classification has important implications for understanding the compound's chemical behavior and for predicting its interactions with other chemical species.

From a functional group perspective, this compound is classified as a carboxylic acid derivative, specifically an amino acid analog due to the presence of both nitrogen and carboxylic acid functionalities within the same molecule. This classification places the compound within the broader family of amino acid derivatives that have found extensive applications in pharmaceutical chemistry and biochemistry. The compound's structure shares fundamental features with natural and synthetic amino acids, including the presence of a carboxylic acid group attached to a carbon center that is part of a nitrogen-containing ring system. However, the compound's bicyclic nature and the specific spatial arrangement of functional groups distinguish it from simple amino acids.

The compound's position within medicinal chemistry classification systems reflects its potential as a pharmaceutical building block and its relationship to known bioactive compounds. Piperidine derivatives constitute one of the most important classes of pharmaceutical intermediates, with numerous marketed drugs containing piperidine rings. The addition of the tetrahydropyran moiety creates a hybrid structure that may exhibit enhanced pharmaceutical properties compared to simple piperidine derivatives. The tetrahydropyran ring system is found in many natural products and pharmaceutical compounds, where it often contributes to improved metabolic stability and enhanced binding affinity for biological targets.

Chemical databases and classification systems have developed specific hierarchical schemes for organizing hybrid heterocyclic compounds like this compound. The compound is indexed under multiple classification codes that reflect its different structural features and potential applications. In the Chemical Abstracts Service classification system, the compound receives multiple registry numbers and classification codes that facilitate literature searching and chemical inventory management. These classification schemes are essential for organizing the vast chemical literature and for enabling researchers to identify related compounds and synthetic methodologies.

Table 2: Chemical Classification Hierarchy for this compound

| Classification Level | Category | Description |

|---|---|---|

| Primary | Heterocyclic Compounds | Contains heteroatoms in ring structures |

| Secondary | Six-membered Heterocycles | Both rings contain six atoms |

| Tertiary | Oxygen-Nitrogen Heterocycles | Contains both O and N heteroatoms |

| Quaternary | Piperidine Derivatives | Piperidine as core structure |

| Functional | Carboxylic Acids | Primary functional group |

| Structural | Hybrid Ring Systems | Multiple heterocyclic rings |

Properties

IUPAC Name |

1-(oxan-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSJNHBRVLLOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Tetrahydropyran-4-Carboxylic Acid Intermediate

The tetrahydropyran-4-carboxylic acid moiety is a key building block in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid. Several methods have been developed for its preparation:

Hydrolysis of 2,7-dioxaspiro[4.4]nonane-1,6-dione : This method involves reacting 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or alcohols in the presence of acidic catalysts at elevated temperatures (200–300 °C, preferably 220–270 °C) and moderate pressure (0.1 to 5 bar). The reaction can be performed batchwise or continuously using solid-bed catalysts such as alumina. The product tetrahydropyran-4-carboxylic acid or its esters are isolated by fractional distillation and purification. This process offers a relatively high selectivity (around 60% for methyl tetrahydropyran-4-carboxylate) and allows recycling of by-products to improve yield and efficiency.

Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid derivatives : Another approach involves hydrolyzing 4-cyanotetrahydropyran-4-carboxylic acid compounds under mild acidic conditions (20–150 °C, preferably 30–130 °C). This method is advantageous due to its mild reaction conditions and simplicity. The hydrolyzed acid can then be converted into esters or amides by subsequent reactions with alcohols or amines, respectively. Halogenation of the acid to form acid halides (using reagents like thionyl chloride or oxalyl chloride) followed by amidation is also a common step in this synthetic route.

| Method | Starting Material | Conditions | Catalysts/Reagents | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Hydrolysis of 2,7-dioxaspiro[4.4]nonane-1,6-dione | 2,7-dioxaspiro[4.4]nonane-1,6-dione | 220–270 °C, 0.1–5 bar | Acidic catalyst, alumina | ~60% methyl ester selectivity | High temperature, continuous or batch process |

| Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid | 4-cyanotetrahydropyran-4-carboxylic acid | 30–130 °C, acid | Acid, halogenating agents (SOCl2, oxalyl chloride) | Moderate to high | Mild conditions, versatile for further derivatization |

Formation of the Piperidine-4-Carboxylic Acid Moiety and Coupling

The piperidine-4-carboxylic acid fragment is typically introduced via reaction with piperidine derivatives. The coupling to the tetrahydropyran moiety can be achieved through reductive amination or nucleophilic substitution reactions:

Reductive amination with tetrahydro-2H-pyran-4-one : A common synthetic step involves reacting piperidine or substituted anilines with tetrahydro-2H-pyran-4-one in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is typically carried out in solvents like 1,2-dichloroethane or methanol at room temperature or slightly elevated temperatures over extended periods (e.g., overnight to several days). The product is then purified by extraction and chromatography.

Direct reaction of tetrahydro-2H-pyran-4-carboxylic acid with piperidine : The acid can be coupled with piperidine under controlled conditions to form the corresponding amide or carboxylic acid derivative. This may involve activation of the acid (e.g., conversion to acid chloride) followed by nucleophilic attack by piperidine. The hydrochloride salt of 1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid is often isolated for stability and handling.

| Step | Reactants | Conditions | Reagents | Yield | Notes |

|---|---|---|---|---|---|

| Reductive amination | Piperidine or substituted aniline + tetrahydro-2H-pyran-4-one | Room temp to mild heating, 12–120 h | Sodium triacetoxyborohydride or sodium cyanoborohydride | 60–78% | Requires careful purification |

| Acid activation and coupling | Tetrahydro-2H-pyran-4-carboxylic acid + piperidine | Mild heating, acid chloride intermediate | Thionyl chloride or oxalyl chloride | Moderate to high | Produces hydrochloride salt for stability |

Summary of Key Research Findings and Practical Considerations

The preparation of the tetrahydropyran-4-carboxylic acid intermediate is critical and can be optimized by choosing between high-temperature hydrolysis of spiro-diones or milder hydrolysis of cyanide derivatives.

Reductive amination is a reliable method for introducing the piperidine moiety, with sodium triacetoxyborohydride providing good yields and selectivity.

Activation of the carboxylic acid to acid chlorides enables efficient coupling with piperidine, facilitating the formation of the target compound or its hydrochloride salt.

Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.

Recycling of by-products and unreacted starting materials is feasible in continuous processes, improving overall efficiency.

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The secondary amine in the piperidine ring undergoes N-alkylation and N-acylation reactions. These transformations are facilitated by the lone pair of electrons on the nitrogen atom, enabling nucleophilic substitution or acylation with alkyl halides or acyl chlorides, respectively.

Example Reaction:

-

Reagents: Alkyl halides (R-X), acyl chlorides (R-COCl)

-

Conditions: Polar aprotic solvents (e.g., DMF), room temperature or mild heating.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classic acid-derived reactions, including esterification, amidation, and acid chloride formation.

Amidation

The acid chloride reacts with amines or hydroxylamine derivatives to form amides. For instance, treatment with N,O-dimethylhydroxylamine hydrochloride produces a Weinreb amide, enabling ketone synthesis via Grignard reactions .

Conditions: Triethylamine or diisopropylethylamine (DIPEA) as base, room temperature .

Oxidation

The piperidine ring undergoes oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) , yielding N-oxides or ring-opened products depending on conditions.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) , though the latter typically requires activation of the acid (e.g., as an ester).

Halogenation and Substitution

The tetrahydropyran moiety’s oxygen atom can participate in halogenation under acidic conditions. For example, reaction with thionyl chloride in toluene at 80°C facilitates substitution, producing chlorinated derivatives .

Table 1: Representative Reactions and Conditions

Decarboxylation and Ring-Opening

Under high-temperature or basic conditions, the carboxylic acid group may undergo decarboxylation , releasing CO₂ and forming a piperidine derivative. This reaction is critical for simplifying the molecular scaffold in drug discovery.

Salt Formation

The compound forms stable hydrochloride salts via reaction with HCl in ethanol, enhancing its solubility for biological assays.

Scientific Research Applications

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid | 1042796-19-9 | C₁₂H₁₉NO₄ | 241.28 | Carbonyl linker between THP and piperidine |

| 1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid | 1158698-78-2 | C₁₁H₁₉NO₃ | 213.27 | Carboxylic acid at piperidine 3-position |

| 1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride | 1158192-65-4 | C₁₁H₂₁ClN₂O₂ | 248.75 | Carboxamide replaces carboxylic acid; HCl salt |

| Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid | 1393330-60-3 | C₁₂H₁₅NO₃ | 221.25 | Pyridine-methyl substituent on THP ring |

Key Observations :

- The carbonyl linker in 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid increases molecular weight and may enhance hydrogen-bonding capacity compared to direct THP-piperidine fusion .

- Positional isomerism (e.g., 3- vs. 4-carboxylic acid) significantly alters electronic distribution and steric effects, impacting binding affinity in biological systems .

Substituent Modifications

Physicochemical Properties

| Property | 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic Acid | 1-(THP-4-carbonyl)piperidine-4-carboxylic Acid | 1-(THP-4-yl)-3-piperidinecarboxylic Acid |

|---|---|---|---|

| Molecular Weight | 241.28 | 241.28 | 213.27 |

| Log P (Predicted) | ~0.5 (moderate polarity) | ~0.8 (slightly higher lipophilicity) | ~0.3 (higher polarity) |

| Aqueous Solubility | Moderate (carboxylic acid enhances solubility) | Lower (carbonyl reduces polarity) | Higher (smaller molecular size) |

| Melting Point | Not reported | Not reported | Not reported |

Notes:

Biological Activity

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid (CAS No. 1158712-36-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 229.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1158712-36-7 |

Biological Activity

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. In a study focusing on the inhibition of Mycobacterium tuberculosis, derivatives of this compound were identified as potential leads due to their selective activity against the pathogen .

2. Anticancer Properties

The compound has shown promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

3. Enzyme Inhibition

this compound has been implicated in the inhibition of specific enzymes, which may contribute to its therapeutic effects. For instance, it interacts with enzymes involved in metabolic pathways, potentially altering drug metabolism and enhancing efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Binding: The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

- Receptor Interaction: It may also bind to specific receptors, influencing cellular signaling pathways and physiological responses .

Case Studies

Case Study 1: Antimicrobial Screening

In a high-throughput screening of a chemical library, several analogs of this compound were tested against M. tuberculosis. One analog demonstrated a minimum inhibitory concentration (MIC) of 6.3 µM, indicating significant antimicrobial potential .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that treatment led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Cyclization : Formation of the tetrahydropyran ring using acid- or base-catalyzed conditions (e.g., HCl/1,4-dioxane at 20–50°C for 25 hours) .

- Functionalization : Introduction of the piperidine-carboxylic acid moiety via palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand in inert atmospheres at 40–100°C) .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Cyclization | HCl/1,4-dioxane, 25 h, 20–50°C | 60–70% | Ring closure selectivity |

| Coupling | Pd(OAc)₂, Cs₂CO₃, tert-butanol | 50–65% | Catalyst deactivation |

- Key Considerations : Solvent polarity and temperature critically affect stereochemical outcomes, as observed in analogous tetrahydropyran-4-carboxylic acid syntheses .

Q. How is the compound characterized structurally, and what spectroscopic techniques resolve ambiguities in its conformation?

- Methodology :

- NMR : - and -NMR distinguish axial vs. equatorial substituents on the tetrahydropyran ring. For example, coupling constants () >10 Hz indicate axial protons .

- X-ray Crystallography : Resolves piperidine ring puckering and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodology :

- Retrosynthetic AI Tools : Platforms like Pistachio and Reaxys predict feasible routes by analyzing >10⁶ reactions, prioritizing steps with >80% historical success rates .

- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess transition-state energies for regioselective functionalization (e.g., carboxylation at C4 vs. C2) .

- Case Study : For tetrahydropyran-4-carboxylic acid, DFT-guided optimization reduced side-product formation by 40% compared to trial-and-error approaches .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Cross-referencing IC₅₀ values from kinase assays (e.g., conflicting reports on PI3K inhibition) to identify confounding factors like buffer pH or solvent DMSO % .

- Structural Dynamics : Molecular dynamics simulations (100 ns trajectories) reveal ligand-receptor binding stability variations under physiological vs. non-physiological conditions .

Q. What strategies enable selective modification of the piperidine ring without disrupting the tetrahydropyran moiety?

- Methodology :

- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) for the carboxylic acid during alkylation/halogenation of the piperidine nitrogen .

- Microwave-Assisted Synthesis : Accelerates ring-opening reactions (e.g., epoxide formation) with >90% selectivity under controlled dielectric heating .

- Data Table :

| Modification | Reagents | Selectivity (%) | Yield (%) |

|---|---|---|---|

| N-Alkylation | Boc-protected acid, K₂CO₃/CH₃CN | 95 | 78 |

| C4 Oxidation | KMnO₄/H₂SO₄ | 88 | 65 |

Q. How are enantiomeric impurities detected and quantified in chiral derivatives of this compound?

- Methodology :

- Chiral HPLC : Using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients; detection limits of 0.1% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration, validated against X-ray structures .

- Case Study : A 2024 study resolved a 5% impurity in (R)-enantiomer batches using CD-coupled HPLC, identifying a kinetic resolution failure during crystallization .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.